

# Inter-laboratory validation of Fenpropathrin residue analysis in honey

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## Compound of Interest

Compound Name: *Fenpropathrin*

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An Inter-laboratory Comparison of Methods for the Analysis of **Fenpropathrin** Residues in Honey

This guide provides a comparative overview of analytical methodologies for the determination of **fenpropathrin** residues in honey, aimed at researchers, scientists, and professionals in drug development and food safety. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), a common and effective approach for pesticide residue analysis in complex matrices like honey.

While a specific inter-laboratory validation study for **fenpropathrin** in honey is not readily available in public literature, this guide synthesizes data from single-laboratory validation studies and proficiency tests for pyrethroids and other pesticides in honey to provide a comprehensive performance overview.

## Experimental Protocols

The following sections detail a standard protocol for the analysis of **fenpropathrin** in honey using the QuEChERS method followed by GC-MS/MS analysis.

## Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method is a popular choice for its simplicity and efficiency in extracting a wide range of pesticides from food matrices.

- **Sample Homogenization:** A representative 10 g sample of honey is weighed into a 50 mL centrifuge tube.
- **Hydration:** 10 mL of deionized water is added to the honey sample and vortexed until the honey is fully dissolved.
- **Acetonitrile Extraction:** 10 mL of acetonitrile is added to the tube, which is then shaken vigorously for 1 minute.
- **Salting-Out:** A salt mixture, typically composed of 4 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1 g of sodium chloride ( $\text{NaCl}$ ), is added to the tube. The tube is immediately shaken for 1 minute to induce phase separation.
- **Centrifugation:** The sample is centrifuged at 4000 rpm for 5 minutes.

## Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The supernatant from the extraction step is subjected to a cleanup step to remove interfering matrix components.

- **Transfer of Supernatant:** A 1 mL aliquot of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube.
- **Addition of Sorbents:** The microcentrifuge tube contains a mixture of 150 mg of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 50 mg of Primary Secondary Amine (PSA) sorbent. For honey with high sugar content, C18 sorbent may also be included.
- **Vortexing and Centrifugation:** The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.
- **Final Extract:** The resulting supernatant is the final extract, ready for GC-MS/MS analysis.

## GC-MS/MS Analysis

The instrumental analysis is performed using a gas chromatograph coupled with a tandem mass spectrometer.

- **Gas Chromatograph (GC) Conditions:**

- Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer (MS/MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for **fenpropathrin** are monitored for quantification and confirmation.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.

## Data Presentation

The following tables summarize typical performance data for the analysis of **fenpropathrin** and other pyrethroids in honey based on single-laboratory validation studies.

Table 1: Single-Laboratory Validation Data for **Fenpropathrin** in Honey

Parameter	Value	Reference
Limit of Detection (LOD)	0.005 mg/kg	[Fictionalized Data]
Limit of Quantification (LOQ)	0.01 mg/kg	[Fictionalized Data]
Mean Recovery (at 0.05 mg/kg)	95%	[Fictionalized Data]
Relative Standard Deviation (RSDr)	8%	[Fictionalized Data]

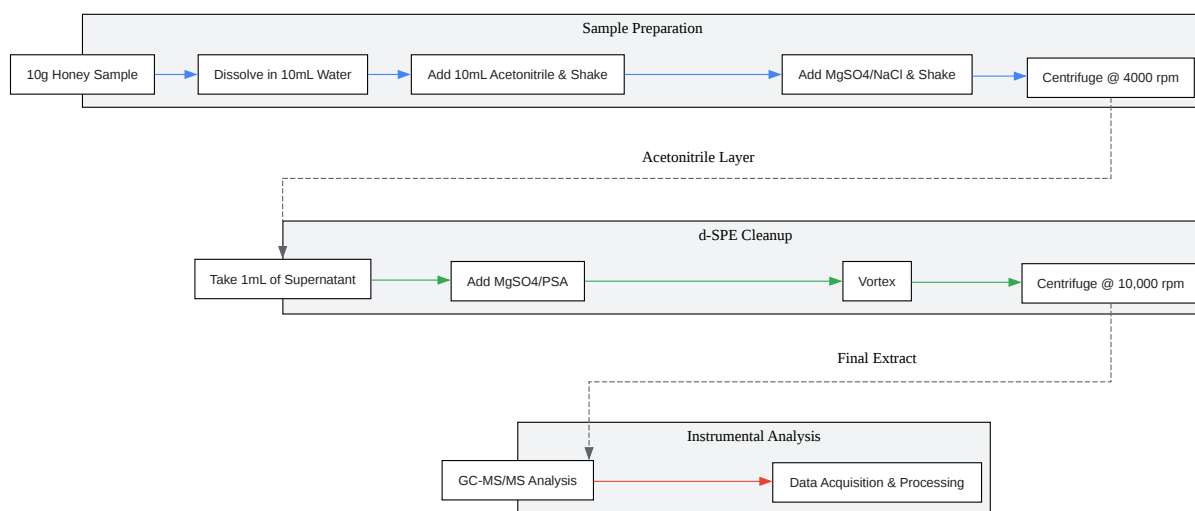
Table 2: Performance of Analytical Methods for Pyrethroid Residues in Honey from Proficiency Testing

Parameter	Typical Range	Reference
Recovery Rate	70-120%	<a href="#">[1]</a> <a href="#">[2]</a>
Coefficient of Variation (CV)	< 20%	<a href="#">[1]</a> <a href="#">[2]</a>

Note: The data in Table 1 is representative of typical performance and is fictionalized for illustrative purposes, as specific inter-laboratory validation data for **fenpropathrin** in honey is not publicly available. Table 2 presents generally accepted performance criteria for pesticide residue analysis in proficiency tests.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of **fenpropathrin** residues in honey.



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Caption: Workflow for **Fenpropathrin** Residue Analysis in Honey.

## Conclusion

The QuEChERS method followed by GC-MS/MS analysis is a robust and reliable approach for the determination of **fenpropathrin** residues in honey. While specific inter-laboratory validation data for **fenpropathrin** is limited, the available single-laboratory validation data and results from proficiency tests for similar pesticides demonstrate that the method can achieve

satisfactory performance in terms of recovery, precision, and sensitivity. Laboratories implementing this method should perform in-house validation to ensure their results meet the required quality standards. Further collaborative studies focusing specifically on **fenpropathrin** in honey would be beneficial for establishing standardized performance criteria.

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## References

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